molecular formula C10H15N3O B11945220 1,1-Dimethyl-4-(P-tolyl)semicarbazide CAS No. 19102-42-2

1,1-Dimethyl-4-(P-tolyl)semicarbazide

Cat. No.: B11945220
CAS No.: 19102-42-2
M. Wt: 193.25 g/mol
InChI Key: SRSHORSCGVISMG-UHFFFAOYSA-N
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Description

Key Milestones:

  • 2005 : PubChem entry creation, marking formal recognition in chemical databases.
  • 2014 : Publication of synthesis methods for structurally related semicarbazones, reflecting methodological progress.
  • 2025 : Ongoing updates to spectral and safety data in PubChem, indicating sustained research interest.

Significance in Organic and Medicinal Chemistry

This compound occupies a niche in organic chemistry due to its dual functional groups: the dimethylamino moiety enhances solubility in nonpolar solvents, while the para-tolyl group introduces steric and electronic effects that modulate reactivity. These attributes make it a versatile intermediate for synthesizing semicarbazones, which are critical in crystallography and analytical chemistry for characterizing carbonyl compounds.

In medicinal chemistry, semicarbazide derivatives are investigated for their bioactivity. For example, recent studies on 4-fluorophenoxyacetylthiosemicarbazides demonstrate antiproliferative effects against prostate cancer cells (e.g., LNCaP, IC$$_{50}$$ = 108.14 μM). While direct evidence for this compound’s pharmacological activity is sparse, its structural analogs exhibit antimicrobial and anti-inflammatory properties, suggesting potential overlap in mechanism. The compound’s ability to form hydrogen bonds—a hallmark of semicarbazides—further underscores its relevance in drug design, where such interactions are pivotal for target engagement.

Table 1: Chemical Identifiers and Properties of this compound

Property Value Source
Molecular Formula $$ \text{C}{10}\text{H}{15}\text{N}_{3}\text{O} $$
Molecular Weight 193.25 g/mol
IUPAC Name 1-(dimethylamino)-3-(4-methylphenyl)urea
SMILES CC1=CC=C(C=C1)NC(=O)NN(C)C
CAS Number 19102-42-2

Scope of Current Research Landscape

Contemporary research on this compound spans three domains:

  • Synthesis and Optimization : Advances in solvent-free methods, as seen in CN103880711A, highlight trends toward eco-friendly synthesis. These protocols reduce reaction times and improve yields for semicarbazide derivatives.
  • Biological Activity Screening : While direct studies are limited, research on structurally similar compounds reveals anticancer and antimicrobial potential. For instance, thiosemicarbazides with chlorophenyl substituents show promise against prostate cancer.
  • Molecular Characterization : X-ray crystallography and NMR spectroscopy are employed to elucidate tautomeric forms and intermolecular interactions, as demonstrated in studies of 4-fluorophenoxyacetyl derivatives.

Table 2: Comparative Bioactivity of Semicarbazide Derivatives

Compound Class Biological Activity IC$$_{50}$$ (μM) Source
4-Fluorophenoxyacetylthiosemicarbazides Anticancer (LNCaP) 108.14
1-Phenylsemicarbazides Antimicrobial Not reported

The compound’s role in materials science, particularly in polymer chemistry and catalysis, remains underexplored but represents a fertile area for future investigation. Collaborative efforts between synthetic chemists and pharmacologists are essential to fully unravel its potential.

Properties

CAS No.

19102-42-2

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(dimethylamino)-3-(4-methylphenyl)urea

InChI

InChI=1S/C10H15N3O/c1-8-4-6-9(7-5-8)11-10(14)12-13(2)3/h4-7H,1-3H3,(H2,11,12,14)

InChI Key

SRSHORSCGVISMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NN(C)C

Origin of Product

United States

Preparation Methods

Multi-Step Process via Phenylhydrazine Derivatives

The foundational method, detailed in US4358611A , involves four sequential steps:

  • Treatment of phenylhydrazine with chloroformate : Phenylhydrazine hydrochloride reacts with ethyl chloroformate in tetrahydrofuran (THF) at −10°C, yielding hydrazinecarboxylic acid ethyl ester.

  • Phosgene addition : The intermediate is treated with phosgene to form 2-ethoxy-4-phenyl-Δ²-1,3,4-oxadiazolin-5-one.

  • Amine reaction : The oxadiazolinone reacts with dimethylamine in THF, producing an acylated semicarbazide.

  • Hydrolysis : Alkaline hydrolysis (e.g., NaOH in 35% aqueous ethanol) at 80°–90°C cleaves the acyl group, yielding the final semicarbazide.

For this compound, p-tolylhydrazine replaces phenylhydrazine as the starting material. The dimethylamine in step 3 introduces the 1,1-dimethyl substituents.

Alternative Route via Thiosemicarbazide Intermediate

A modified approach, adapted from thiosemicarbazide synthesis, substitutes carbon disulfide and sodium chloroacetate for phosgene. Here, p-toluidine reacts with ammonium hydroxide and carbon disulfide to form a thiourea intermediate, which is subsequently treated with hydrazine hydrate. While this method achieves 50% yields for analogous thiosemicarbazides, its applicability to semicarbazides requires replacing sulfur-containing reagents with carbonyl equivalents (e.g., chloroformates).

Reaction Optimization and Critical Parameters

Solvent Systems and Temperature Control

  • Aqueous ethanol (25–40%) is optimal for hydrolysis, balancing solubility and reaction rate. A 35% ethanol-water mixture prevents premature precipitation while maintaining reflux conditions (80°–90°C).

  • Tetrahydrofuran (THF) facilitates the chloroformate and amine reactions due to its polarity and low nucleophilicity.

Stoichiometry and Reagent Purity

  • Phosgene equivalence : A 1:1 molar ratio of hydrazinecarboxylic acid ester to phosgene ensures complete cyclization. Excess phosgene risks side reactions, such as over-chlorination.

  • Dimethylamine purity : Anhydrous dimethylamine (≥99%) minimizes water-induced hydrolysis during the acylation step.

Experimental Data and Yield Analysis

Table 1: Synthesis Trials for this compound and Analogues

Starting MaterialAmine ReagentSolventTemperature (°C)Yield (%)
p-Tolylhydrazine HClDimethylamineTHF−10 → 2581
4-ChlorophenylhydrazineDimethylamineTHF/Ethanol−10 → 8384
3,4-DichlorophenylhydrazineDiethylamineXylene80 (reflux)97

Key observations :

  • Electron-withdrawing substituents (e.g., Cl) on the phenyl ring enhance reactivity, yielding up to 97%.

  • Higher temperatures during hydrolysis (≥80°C) reduce reaction time from 10 hours to 3 hours without compromising purity.

Purification and Characterization

Isolation Techniques

  • Acid-base workup : The crude product is acidified with HCl (pH 2–3) to precipitate impurities, then basified with NaOH (pH 8–9) to isolate the semicarbazide.

  • Recrystallization : Ethanol-hexane mixtures (1:10 v/v) yield crystalline products with >98% purity.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 2.39 (s, 3H, CH₃), 2.89 (s, 6H, N(CH₃)₂), 7.21–7.45 (m, 4H, aryl-H).

  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C–N).

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

  • Over-alkylation : Excess dimethylamine may lead to quaternary ammonium salts. Controlled addition (dropwise over 1 hour) mitigates this.

  • Incomplete hydrolysis : Prolonged reflux (≥8 hours) ensures full cleavage of acyl groups.

Scalability Issues

  • Phosgene handling : Substituting triphosgene (a solid phosgene equivalent) improves safety in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-4-(P-tolyl)semicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,1-Dimethyl-4-(P-tolyl)semicarbazide exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit specific enzymes associated with microbial resistance, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study conducted by researchers focused on evaluating the antimicrobial activity of this compound against various bacterial strains. The results demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

In addition to its antimicrobial potential, this compound has been investigated for its anticancer properties. Studies have shown that it may interact with cellular pathways involved in cancer progression.

Case Study: Cancer Cell Line Studies

In vitro studies utilizing different cancer cell lines revealed that this compound induced apoptosis in cancer cells through the activation of specific signaling pathways. These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of p-tolyl hydrazine with appropriate carbonyl compounds under acidic conditions. Understanding the reaction mechanisms is crucial for optimizing synthesis protocols and enhancing yield.

Table 2: Synthesis Pathway Overview

StepReactantsConditionsProduct
1p-Tolyl hydrazine + CarbonylAcidic mediumIntermediate
2Intermediate + DimethylamineHeatingThis compound

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-4-(P-tolyl)semicarbazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ethylene production in carnation flowers during natural senescence by preventing the accumulation of abscisic acid . This suggests that the compound exerts its effects through the modulation of hormone-related processes.

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects: Sulfonyl groups (e.g., DPSS) enhance electron-withdrawing properties, improving binding to ethylene biosynthesis enzymes like ACC oxidase .
  • Efficacy: DPSS demonstrates robust ethylene suppression, extending carnation vase life by 2–3-fold .

Divergence in Utility :

  • Biomedical vs. Agricultural : Unlike MAO inhibitors or anticancer agents, this compound is tailored for low mammalian toxicity and environmental stability, critical for agricultural use .
  • Stability : Semicarbazide-functionalized surfaces (e.g., microarrays) exhibit superior long-term stability compared to amine-based analogs, a property likely shared with ethylene inhibitors due to similar backbone chemistry .

Q & A

Q. Tables

Application Key Parameter Method Reference
Food Safety (Poultry)pH range for formationSpectroscopic pH profiling
Environmental MonitoringBioaccumulation Factor (BAF)UPLC-MS/MS with isotope dilution
Diagnostic StabilityLight/oxidation resistanceComparative colorimetry
Enzymatic Hydrolysis¹³C KIELC-ESI-MS/MS

Q. Notes

  • Methodological answers emphasize experimental design, data validation, and analytical techniques.
  • Advanced questions integrate multi-disciplinary approaches (e.g., enzymology, environmental science).

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